molecular formula C12H15BrFNO B1447771 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol CAS No. 1704096-70-7

1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol

Cat. No.: B1447771
CAS No.: 1704096-70-7
M. Wt: 288.16 g/mol
InChI Key: VJJGWLPCWXURKF-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is a piperidine derivative featuring a 4-bromo-3-fluorobenzyl substituent at the nitrogen atom of the piperidin-4-ol scaffold.

Properties

IUPAC Name

1-[(4-bromo-3-fluorophenyl)methyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFNO/c13-11-2-1-9(7-12(11)14)8-15-5-3-10(16)4-6-15/h1-2,7,10,16H,3-6,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJJGWLPCWXURKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC(=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Suzuki-Miyaura Coupling Approach (Indirect Preparation of Intermediates)

A related synthetic approach involves Suzuki-Miyaura cross-coupling to prepare substituted piperidine intermediates, which can be further transformed into the target compound. This method uses boronic esters and aryl halides under palladium catalysis.

  • Procedure Highlights:

    • React tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate with 4-bromo-3-fluorobenzyl halide under Pd-catalyzed conditions.
    • Use PdXPhosG2 catalyst, ammonium formate as a reducing agent, and potassium phosphate as base in a mixture of 1,4-dioxane and water at 80°C.
    • Stirring for several hours followed by workup yields the coupled intermediate.
    • Subsequent deprotection and reduction steps yield the piperidin-4-ol derivative.
  • Yields and Purity:
    High yields (up to 99%) have been reported for similar coupling reactions with related substrates, indicating efficiency and scalability.

Reductive Amination Route

Another common method involves reductive amination of 4-bromo-3-fluorobenzaldehyde with piperidin-4-ol:

  • Reaction Conditions:

    • Mix 4-bromo-3-fluorobenzaldehyde with piperidin-4-ol in an appropriate solvent (e.g., methanol or ethanol).
    • Add a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions to promote imine formation and reduction.
    • Reaction is typically carried out at room temperature to slightly elevated temperatures.
  • Advantages:

    • Direct formation of the benzyl-piperidin-4-ol linkage in one step.
    • Mild conditions preserve sensitive functional groups.
  • Purification:

    • Flash chromatography or recrystallization is used to isolate the pure product.
    • Characterization by NMR confirms the substitution pattern and hydroxyl position.

Nucleophilic Substitution of Benzyl Halide with Piperidin-4-ol

  • Method:

    • React 4-bromo-3-fluorobenzyl bromide or chloride with piperidin-4-ol under basic conditions (e.g., potassium carbonate or sodium hydride) in a polar aprotic solvent such as DMF or DMSO.
    • The nucleophilic nitrogen of piperidin-4-ol attacks the benzyl halide, forming the desired product.
  • Considerations:

    • Control of temperature is important to avoid side reactions.
    • The hydroxyl group on piperidine may require protection/deprotection steps depending on reactivity.

Comparative Data Table of Preparation Methods

Method Key Reagents and Conditions Advantages Typical Yield (%) Notes
Suzuki-Miyaura Coupling Pd catalyst, boronic ester, aryl halide, base, 1,4-dioxane/water, 80°C High selectivity, scalable Up to 99 Requires boronic ester intermediate
Reductive Amination 4-bromo-3-fluorobenzaldehyde, piperidin-4-ol, NaBH(OAc)3, MeOH One-step, mild conditions 70-85 Sensitive to moisture, imine formation
Nucleophilic Substitution 4-bromo-3-fluorobenzyl halide, piperidin-4-ol, base, DMF/DMSO Simple reagents, direct substitution 60-80 May need protection of hydroxyl group

Research Findings and Optimization Notes

  • Catalyst Selection:
    Use of PdXPhosG2 catalyst in Suzuki coupling shows enhanced activity and selectivity for aryl halide coupling with piperidine derivatives.

  • Base and Solvent Effects:
    Potassium phosphate and ammonium formate in aqueous-organic solvent mixtures optimize reaction rates and yields in coupling reactions.

  • Temperature and Time:
    Moderate heating (~80°C) for 4 hours followed by room temperature stirring overnight improves conversion and product purity.

  • Purification:
    Flash column chromatography with ethyl acetate/petroleum ether gradients effectively separates product from impurities.

  • Characterization: High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy confirm molecular formula and substitution pattern.

Chemical Reactions Analysis

1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted derivatives.

    Common Reagents and Conditions: Typical reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, dichloromethane).

Scientific Research Applications

1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in biological studies to investigate its effects on various biological pathways and molecular targets.

    Medicine: The compound has potential therapeutic applications, including its use as a precursor in the synthesis of drugs targeting neurological disorders.

    Industry: In the industrial sector, it is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the precise molecular mechanisms and targets involved .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Piperidin-4-ol Derivatives

Compound Name Substituents on Benzyl Group Piperidine Modifications Key Targets/Activities Reference
1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol 4-Br, 3-F 4-OH N/A (Theoretical) -
PIPD1 (GSK1985270A) 4-Cl, 3-CF₃, 2-Me 4-OH MmpL3 inhibitor (M. tuberculosis)
Z3777013540 6-F-indol-2-yl, pyrimidin-2-yl 4-OH 4R-tau PET ligand (CNS targets)
1-(2-hydroxy-3-naphthoxypropyl)-4-quinolinyl Quinolin-3-yl, naphthoxy 4-OH, hydroxypropyl chain 5-HT1F antagonist (Ki = 11 nM)
RB-005 (SK1 inhibitor) 4-Octylphenethyl 4-OH Sphingosine kinase 1 (15-fold selectivity over SK2)
1-(5-Bromo-2-fluorobenzyl)piperidin-4-ol 5-Br, 2-F 4-OH Lab scaffold (no reported bioactivity)

Table 2: Pharmacological Profile Comparison

Compound Name Target Potency (IC₅₀/Ki) Selectivity Notes
PIPD1 MmpL3 Not quantified Active against M. abscessus
5-HT1F antagonist () 5-HT1F 11 nM >30-fold selectivity over 5-HT2B
RB-005 SK1 N/A 15-fold selectivity over SK2

Structure-Activity Relationships (SAR)

  • Halogen Positioning : Bromo-fluoro substitution at the benzyl group (as in the target compound) may enhance lipophilicity and receptor binding compared to chloro-CF₃ analogs (PIPD1) .
  • Hydroxy Group Criticality : The 4-OH group in piperidin-4-ol is essential for hydrogen bonding in SK1 inhibitors (RB-005) and 5-HT1F antagonists .
  • Benzyl vs. Heterocyclic Substituents : Pyrimidinyl or indolyl groups (Z3777013540) improve CNS penetrance (CNS MPO/BBB scores) compared to halogenated benzyl derivatives .

Biological Activity

1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a bromo and fluorobenzyl group, which is crucial for its interaction with biological targets. The presence of halogen atoms often enhances the lipophilicity and bioactivity of organic compounds.

This compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit various enzymes, potentially including Dipeptidyl Peptidase IV (DPP-IV), which is significant in the treatment of type 2 diabetes. The structure allows for effective binding to the active site of the enzyme, modulating its activity.
  • Antimicrobial Activity : Preliminary studies indicate that similar piperidine derivatives exhibit antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents can enhance this activity by increasing the compound's reactivity and interaction with bacterial cell walls.

Antimicrobial Activity

Research has demonstrated that compounds related to this compound possess significant antimicrobial properties. For example, derivatives with similar structural features have shown Minimum Inhibitory Concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against S. aureus and E. coli .

CompoundMIC (mg/mL)Target Organism
This compoundTBDTBD
Related Piperidine Derivative0.0039 - 0.025S. aureus, E. coli

DPP-IV Inhibition

In vitro studies have indicated that piperidine derivatives can act as DPP-IV inhibitors, which are valuable in managing type 2 diabetes. The docking scores for these compounds against DPP-IV ranged from −7.6 to −10.7 kcal/mol, correlating positively with their biological activity .

Case Studies

  • DPP-IV Inhibitors : A study synthesized various piperidine derivatives, including those based on this compound, evaluating their inhibitory effects on DPP-IV. Some analogs showed promising results with IC50 values indicating effective inhibition within a desirable range for therapeutic applications .
  • Antibacterial Evaluation : Another case involved testing piperidine derivatives against multiple bacterial strains, where modifications to the phenyl moiety significantly influenced antibacterial potency. Compounds with bromo substitutions demonstrated enhanced activity compared to their non-substituted counterparts .

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol?

Synthesis typically involves nucleophilic substitution between piperidin-4-ol and a halogenated benzyl derivative. For example, reacting 4-bromo-3-fluorobenzyl bromide with piperidin-4-ol under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Purification via column chromatography or recrystallization is critical, as evidenced by >93.0% purity achieved for structurally related piperidine derivatives .

Q. How should researchers handle safety and storage of this compound?

Adhere to OSHA HCS guidelines: wear PPE (gloves, lab coat, goggles), ensure adequate ventilation, and avoid dust formation. Store in sealed containers under inert gas (e.g., argon) to prevent degradation, as recommended for hygroscopic piperidine derivatives .

Q. What analytical techniques are suitable for characterizing this compound?

  • NMR : Confirm regiochemistry of bromo and fluoro substituents (¹H/¹³C/¹⁹F NMR).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS).
  • HPLC : Assess purity using reference standards (e.g., C18 columns with UV detection) .

Q. How can researchers assess the compound’s stability under experimental conditions?

Conduct stress testing (e.g., exposure to light, heat, or humidity) and monitor degradation via HPLC. For related fluorinated piperidines, stability in aqueous buffers (pH 4–9) is typically evaluated over 24–72 hours .

Q. What solvents are compatible with this compound for reaction optimization?

Polar aprotic solvents (DMF, DMSO) are often used for alkylation reactions. For recrystallization, ethanol or ethyl acetate/hexane mixtures are preferred based on solubility profiles of similar halogenated piperidines .

Advanced Research Questions

Q. How does the substitution pattern (bromo vs. fluoro) influence reactivity in cross-coupling reactions?

The bromo group at the para position acts as a superior leaving group in Suzuki-Miyaura couplings compared to fluoro. However, the electron-withdrawing fluoro substituent at meta enhances electrophilicity, enabling regioselective functionalization. Comparative studies with analogs (e.g., 4-fluorobenzoyl piperidine) suggest Pd-catalyzed protocols optimize yields .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting in ¹H NMR)?

  • Variable Temperature (VT) NMR : Identify dynamic effects from conformational changes in the piperidine ring.
  • 2D NMR (COSY, NOESY) : Assign stereochemistry and confirm benzyl group orientation.
  • Reference Standards : Compare with certified materials (e.g., EP impurity standards for piperidin-4-ol derivatives) .

Q. How can structure-activity relationships (SAR) be explored for this compound in drug discovery?

  • Analog Synthesis : Replace bromo/fluoro with other halogens (e.g., chloro) or electron-donating groups.
  • Biological Assays : Test binding affinity to targets like GPCRs or kinases using fluorinated piperidine scaffolds as benchmarks .

Q. What methods validate the compound’s role as a synthetic intermediate in complex heterocycles?

  • Protection/Deprotection : Use Boc or acetyl groups to stabilize the piperidine nitrogen during multi-step syntheses.
  • Crystallography : Resolve stereochemistry in final products (e.g., dispiro compounds) via X-ray diffraction .

Q. How can researchers mitigate challenges in scaling up reactions involving reactive intermediates?

  • Flow Chemistry : Control exothermic reactions (e.g., Grignard additions) for safer scale-up.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track intermediate stability .

Methodological Tables

Parameter Recommended Method Reference
Purity Assessment HPLC (C18 column, 254 nm, acetonitrile/water)
Stability Testing Accelerated degradation (40°C/75% RH, 72h)
Safety Protocols OSHA-compliant PPE, fume hood
Stereochemistry X-ray crystallography or NOESY

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol
Reactant of Route 2
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1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol

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